molecular formula C17H19NO3 B1144005 2-(4-BOC-Aminophenyl)phenol CAS No. 1261999-15-8

2-(4-BOC-Aminophenyl)phenol

Cat. No. B1144005
CAS RN: 1261999-15-8
M. Wt: 285.33766
InChI Key:
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-(4-BOC-Aminophenyl)phenol involves complex reactions that result in compounds with distinct structural features. For instance, the condensation of 2-[[(2-hydroxyphenyl)amino]methyl]-phenols with arylboronic acids leads to monomeric boronates, which are characterized using various spectroscopic techniques (Abreu et al., 2006). Another approach involves the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, leading to the synthesis of electroactive phenol-based polymers (Kaya & Aydın, 2012).

Molecular Structure Analysis

The molecular structure of compounds synthesized from this compound derivatives is often elucidated using X-ray crystallography, NMR, and other spectroscopic methods. These analyses reveal the stereochemistry and other critical structural aspects of the synthesized compounds, which are essential for understanding their chemical behavior and potential applications.

Chemical Reactions and Properties

Compounds derived from this compound participate in various chemical reactions, showcasing their reactivity and functional utility in organic synthesis. For example, the copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization is a notable reaction involving phenolic compounds, leading to the synthesis of 2-(phenylthio)phenols (Xu et al., 2010).

Scientific Research Applications

Synthesis and Characterization of Derivatives

Research on 2-(4-BOC-Aminophenyl)phenol derivatives demonstrates their broad application in synthesis and characterization, leading to potential antimicrobial and antidiabetic properties. For example, derivatives synthesized and characterized for their antimicrobial and antidiabetic activities have shown broad-spectrum effectiveness against various strains of bacteria and fungi, as well as significant inhibition of amylase and glucosidase, highlighting their potential in medicinal chemistry (Rafique et al., 2022).

Rearrangement and Synthetic Utility

Investigations into the rearrangement of differentially protected N-Arylhydroxylamines to generate protected 2-aminophenols have provided insights into their stability and synthetic utility. These compounds facilitate further synthetic manipulation, offering pathways to explore novel drug development and chemical synthesis strategies (Porzelle et al., 2008).

Boronic Ester Derivatives

The synthesis of boronic ester derivatives from compounds related to this compound has been explored, demonstrating potential applications in the development of novel materials and ligands for catalysis. These derivatives exhibit high stability and can be handled in air, suggesting their use in various organic and materials chemistry applications (Özçelik & Gül, 2012).

Electrochemical Applications

Studies on the electrooxidation of derivatives similar to this compound have clarified their potential in forming electroactive films in various pH conditions. These findings suggest applications in electrochemical sensors and devices, where such films could be used to detect specific chemical species or used in electronic components (Menezes & Maia, 2006).

Environmental Stress Response in Plants

The role of phenolic compounds derived from pathways involving this compound in plants under abiotic stress has been highlighted. These compounds play a crucial role in the plant's defensive mechanisms against environmental stresses by scavenging harmful reactive oxygen species and contributing to stress tolerance (Sharma et al., 2019).

Safety and Hazards

The safety data sheet for 2-(4-BOC-Aminophenyl)phenol suggests that it may cause an allergic skin reaction. It is suspected of causing genetic defects and is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl N-[4-(2-hydroxyphenyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-13-10-8-12(9-11-13)14-6-4-5-7-15(14)19/h4-11,19H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJANPEUZMXQMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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